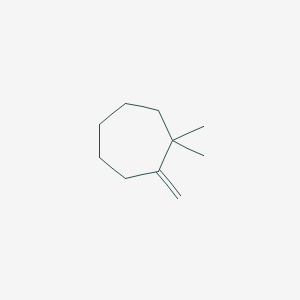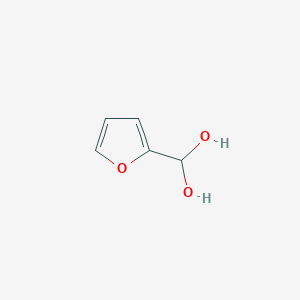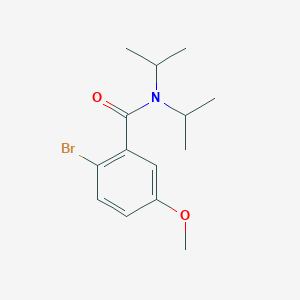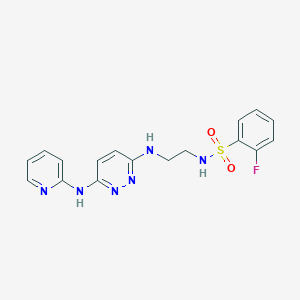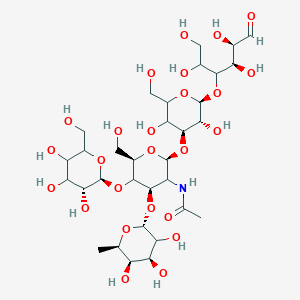
Lex-lactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lex-lactose is a synthetic disaccharide derivative of lactose, composed of galactose and glucose. It is commonly used in various scientific and industrial applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lex-lactose is synthesized through the enzymatic hydrolysis of lactose. The process involves the use of β-galactosidase, which hydrolyzes lactose into glucose and galactose . The reaction conditions typically include a pH range of 6.6-6.8 and a temperature range of 35-40°C .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). This method ensures the accurate quantification and purity of the compound . The process involves the enzymatic hydrolysis of lactose, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: Lex-lactose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties .
Common Reagents and Conditions:
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic reagents such as halides or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have enhanced chemical and biological properties .
Scientific Research Applications
Lex-lactose has a wide range of applications in scientific research, including:
Mechanism of Action
Lex-lactose exerts its effects through the modulation of bacterial growth in the colon. It is fermented by the microbiota, producing organic acids such as lactic acid and short-chain fatty acids. These acids lower the pH of the colon, promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria . This mechanism is crucial for its prebiotic effects and its role in improving gut health .
Comparison with Similar Compounds
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Galactose: A monosaccharide that is a component of lactose and other oligosaccharides.
Uniqueness of Lex-lactose: this compound is unique due to its specific enzymatic hydrolysis process and its ability to modulate gut microbiota effectively. Its applications in both scientific research and industrial production make it a versatile compound with significant potential .
Properties
CAS No. |
213250-53-4 |
|---|---|
Molecular Formula |
C32H55NO25 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,4R,6R)-2-[(4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10+,11?,12?,13?,14-,15?,16+,17-,18?,19?,20+,21?,22?,23-,24-,25?,26?,27-,28+,29+,30-,31+,32+/m1/s1 |
InChI Key |
WMYQZGAEYLPOSX-JOEMMLBASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C([C@H](O1)O[C@H]2C([C@H](O[C@H](C2NC(=O)C)O[C@@H]3[C@H]([C@@H](OC(C3O)CO)OC([C@@H]([C@H](C=O)O)O)C(CO)O)O)CO)O[C@H]4[C@@H](C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
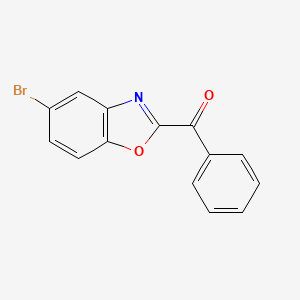
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)

![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
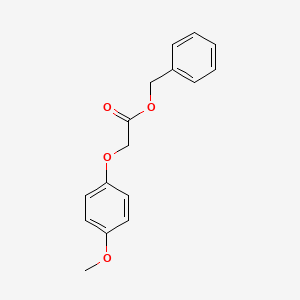
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)

![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
